N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Overview
Description
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents :
- Benzothiazole derivatives, including N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, have shown potential as antitumor agents. One study synthesized and evaluated benzothiazole derivatives for their cytotoxicity against tumorigenic cell lines, with some derivatives demonstrating significant antitumor effects (Yoshida et al., 2005).
- Another study synthesized and evaluated benzothiazole derivatives for their antitumor activity, where certain compounds exhibited significant antitumor effects in vitro against human tumor cells (Ostapiuk et al., 2017).
Corrosion Inhibitors :
- Benzothiazole derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. A study synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution, showing enhanced stability and higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016).
Diuretic Activity :
- Some benzothiazole derivatives have been synthesized and evaluated for diuretic activity. In a study, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were screened, with certain derivatives showing promising diuretic activity (Yar & Ansari, 2009).
Antifungal Agents :
- Research has been conducted on benzothiazole derivatives as potential antifungal agents. A study synthesized and evaluated benzothiazole derivatives for their antifungal activity, finding moderate inhibitory effects on certain fungi (Narayana et al., 2004).
Antimicrobial Properties :
- Some benzothiazole derivatives have been evaluated for their antimicrobial properties. In one study, benzothiazole derivatives demonstrated cytotoxicity against three cancer cell lines and exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi (Nam et al., 2010).
Properties
IUPAC Name |
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-7-3-4-8-9(5-7)16-11(12-8)13-10(15)6-1-2-6/h3-6,14H,1-2H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTGIVUPXPSZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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